
2-Amino-2-(3-oxocyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-oxocyclopentyl)acetic acid is a compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It features a cyclopentyl ring with a keto group and an amino acid moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-oxocyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-oxocyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-2-(3-oxocyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-oxocyclohexyl)acetic acid
- 2-Amino-2-(3-oxocyclobutyl)acetic acid
- 2-Amino-2-(3-oxocycloheptyl)acetic acid
Uniqueness
2-Amino-2-(3-oxocyclopentyl)acetic acid is unique due to its specific cyclopentyl ring structure with a keto group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-amino-2-(3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4,6H,1-3,8H2,(H,10,11) |
InChI Key |
HRHHTWSINBNZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13275530.png)
![1-[2-(Propan-2-YL)-1H-1,3-benzodiazol-4-YL]ethan-1-amine](/img/structure/B13275539.png)
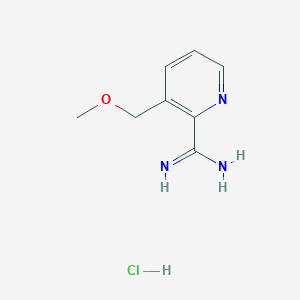
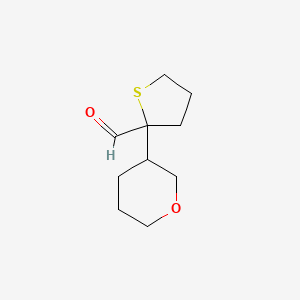
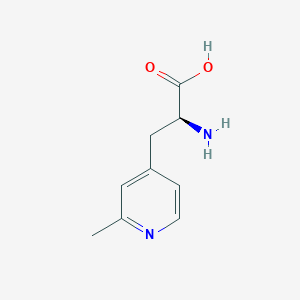
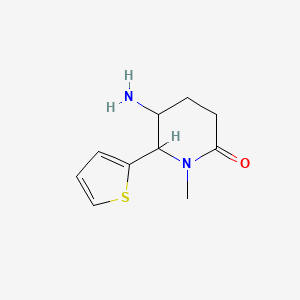
amine](/img/structure/B13275571.png)
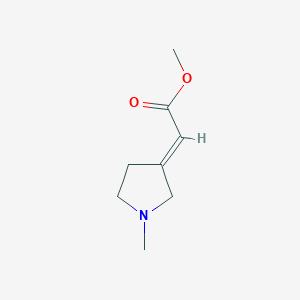
![2-{[(2-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13275578.png)
![2-Cyclopropyl-6-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13275590.png)
![4-[(3-Methylcyclohexyl)amino]pentan-1-ol](/img/structure/B13275597.png)
![1-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]cyclohexan-1-amine](/img/structure/B13275600.png)

![6-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13275615.png)
